molecular formula C20H20FN3O2 B2618593 N1-(4-fluorobenzyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide CAS No. 2034418-95-4

N1-(4-fluorobenzyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide

Cat. No.: B2618593
CAS No.: 2034418-95-4
M. Wt: 353.397
InChI Key: KGBIMTDXDKPGSO-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is a synthetic organic compound that features a fluorobenzyl group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced forms of the compound, potentially leading to the removal of the fluorine atom.

    Substitution: Substituted fluorobenzyl derivatives.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially modulating their activity .

Properties

IUPAC Name

N'-[(4-fluorophenyl)methyl]-N-[2-(1-methylindol-5-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2/c1-24-11-9-16-12-14(4-7-18(16)24)8-10-22-19(25)20(26)23-13-15-2-5-17(21)6-3-15/h2-7,9,11-12H,8,10,13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBIMTDXDKPGSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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